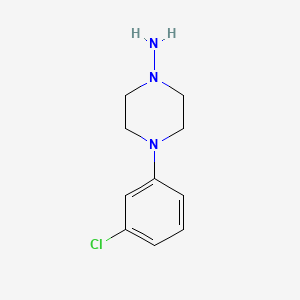

4-(3-Chlorophenyl)piperazin-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Chlorophenyl)piperazin-1-amine is a useful research compound. Its molecular formula is C10H14ClN3 and its molecular weight is 211.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuropharmacological Applications

4-(3-Chlorophenyl)piperazin-1-amine is primarily recognized for its role as a ligand for dopamine receptors, particularly the D4 receptor. Research indicates that modifications to this compound can enhance its affinity and selectivity for various dopamine receptor subtypes.

Dopamine Receptor Ligands

- Affinity Studies : Compounds derived from this compound have shown promising results in binding affinity studies. For instance, one study reported derivatives with nanomolar affinity for the D4 receptor and significant selectivity over D2 and other serotonin receptors, making them potential candidates for treating psychiatric disorders .

- Radiolabeling for Imaging : The ability to radiolabel these compounds with isotopes like carbon-11 or fluorine-18 allows for their use in positron emission tomography (PET) imaging, facilitating the study of dopamine pathways in vivo .

Medicinal Chemistry

The synthesis of derivatives based on this compound has led to the discovery of new compounds with diverse biological activities.

Antidepressant Activity

- Serotonin Receptor Affinity : Some derivatives exhibit dual affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential as antidepressants. For example, a study highlighted new trazodone analogues synthesized using this compound that showed high affinity for these receptors, indicating their potential role in depression treatment .

Antibacterial Properties

- Synthesis of Mannich Derivatives : Recent research has identified Mannich derivatives of this compound that demonstrate promising antibacterial activity. These compounds were characterized through various spectroscopic methods and exhibited effective inhibition against multiple bacterial strains .

Cancer Research

Emerging studies have explored the use of this compound derivatives as inhibitors of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.

Inhibitors of PD-L1

- A recent study employed virtual screening methods to identify small molecule inhibitors that can disrupt PD-L1 dimerization. Some identified compounds based on the structural framework of this compound showed potential as novel cancer therapies by enhancing immune responses against tumors .

Summary of Findings

The applications of this compound span across several domains, particularly in neuropharmacology and medicinal chemistry. Its derivatives have shown promise in:

| Application Area | Key Findings |

|---|---|

| Neuropharmacology | High affinity for D4 receptors; potential use in PET imaging |

| Medicinal Chemistry | Antidepressant activity via serotonin receptor modulation; antibacterial effects |

| Cancer Research | Potential PD-L1 inhibitors for cancer immunotherapy |

Propriétés

Formule moléculaire |

C10H14ClN3 |

|---|---|

Poids moléculaire |

211.69 g/mol |

Nom IUPAC |

4-(3-chlorophenyl)piperazin-1-amine |

InChI |

InChI=1S/C10H14ClN3/c11-9-2-1-3-10(8-9)13-4-6-14(12)7-5-13/h1-3,8H,4-7,12H2 |

Clé InChI |

KVBNINRSUAKMKV-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1C2=CC(=CC=C2)Cl)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.